(S)-3-Amino-1,2-propanediol
Overview
Description
3-aminopropane-1,2-diol is an amino alcohol.
Scientific Research Applications
Enzymatic Resolutions in Derivatives
The enzymatic resolution of 3-amino-1,2-propanediol derivatives has been explored, utilizing enzymatic catalyzed hydrolyses or acylations. Specifically, the S substrates are preferentially targeted, and hydrolysis of the diisobutyrate derivative with E.30000 lipase yielded significant enantioselectivity. This indicates potential applications in asymmetric synthesis and chiral compound production (Mbappé & Sicsic, 1993).
Synthetic Studies on Oxirane Compounds
Synthetic studies involving (S)-3-Amino-1,2-propanediol include the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, leading to the production of 1-phenyl-1-amino-2,3-propanediol. This research underpins the chemical transformation capabilities of this compound and its derivatives for creating various chemical compounds (SuamiTetsuo et al., 1956).
Application in Protein Hydrolysates
A study on model aqueous solutions containing 3-chloro-1,2-propanediol revealed that 3-amino-1,2-propanediol was a primary reaction product, alongside glycerol. This discovery is relevant for understanding the chemical reactions and potential contaminants in protein hydrolysates and seasonings (Veĺišek et al., 1991).
Genetically Engineered Strains for 1,3-Propanediol Production
Genetic engineering has been employed to improve the biosynthesis of 1,3-propanediol, a chemical related to this compound. This approach has shown promise in overcoming productivity and metabolite inhibition issues encountered with natural microorganisms. It demonstrates the broader applicability of modified organisms in the efficient biosynthesis of related compounds (Yang et al., 2018).
High Adsorption Selectivity Resins
A chelating resin with high adsorption selectivity for Au (III), polystyrene-supported 3-amino-1,2-propanediol (PS-APD), was prepared, showcasing the compound's utility in selective metal adsorption. This finding is crucial for applications in metal recovery and purification processes (Sun Changmei et al., 2011).
Properties
IUPAC Name |
(2S)-3-aminopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-21-5 | |
Record name | (S)-3-Amino-1,2-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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